molecular formula C12H13ClN4O2 B2734928 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine CAS No. 946203-19-6

6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B2734928
CAS No.: 946203-19-6
M. Wt: 280.71
InChI Key: XTOVSWBXESKHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C12H13ClN4O2 and its molecular weight is 280.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This pyrimidine derivative has been studied for its applications in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer therapy. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₃ClN₄O₂
  • Molecular Weight : 280.71 g/mol
  • CAS Number : 946203-19-6

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anti-Amyloid Activity : The compound has shown significant potential in inhibiting amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. Variations in its structure can enhance or reduce this activity, emphasizing the importance of molecular modifications for therapeutic efficacy .
  • Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells, showing promising results in inhibiting cell proliferation .

Inhibition of Amyloid-Beta Aggregation

A study focused on the impact of structural modifications on the inhibitory potency against amyloid-beta aggregation highlighted that different halogen substitutions on the pyrimidine ring significantly influenced biological activity. The presence of a chlorine atom at position 6 enhances binding affinity to amyloid-beta proteins.

Cytotoxicity Against Cancer Cell Lines

In vitro assays evaluated the cytotoxicity of this compound across several cancer cell lines. The results indicated an IC50 value of approximately 0.12 µM against MCF-7 cells, showcasing its potential as an anticancer agent .

Data Tables

Biological Activity Cell Line IC50 (µM) Reference
Amyloid-Beta InhibitionN/AN/A
CytotoxicityMCF-70.12
CytotoxicityHCT-1160.09
CytotoxicityPC30.15

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets associated with neurodegeneration and cancer proliferation pathways. Its ability to inhibit key enzymes involved in amyloid-beta aggregation and cancer cell growth is primarily attributed to the structural features conferred by the chloro and dimethoxy groups.

Properties

IUPAC Name

6-chloro-4-N-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-18-7-3-4-9(19-2)8(5-7)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOVSWBXESKHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.